5-Nitrothiophene-2-carbonitrile molecular weight and formula
5-Nitrothiophene-2-carbonitrile molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, reactivity, and applications of 5-Nitrothiophene-2-carbonitrile.
High-Purity Synthesis, Reactivity Mechanisms, and Pharmaceutical Applications
Executive Summary
5-Nitrothiophene-2-carbonitrile (CAS: 16689-02-4) is a critical heterocyclic building block in medicinal chemistry and materials science. Characterized by its electron-deficient thiophene core, it serves as a versatile pharmacophore scaffold.[1] The presence of both a nitro group (–NO₂) and a nitrile group (–CN) in a 2,5-substitution pattern renders the molecule highly reactive toward nucleophilic aromatic substitution (
Physicochemical Characterization
The following data represents the standard profile for high-purity (>98%) research-grade material.
| Parameter | Value |
| IUPAC Name | 5-Nitrothiophene-2-carbonitrile |
| CAS Registry Number | 16689-02-4 |
| Molecular Formula | |
| Molecular Weight | 154.15 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 44–47 °C |
| Boiling Point | ~274 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| SMILES | N#Cc1ccc([O-])s1 |
| InChI Key | FLYONFCGDKAMIH-UHFFFAOYSA-N |
Synthetic Methodology
While direct nitration of thiophene-2-carbonitrile is possible, it often yields a difficult-to-separate mixture of 4-nitro and 5-nitro isomers. To ensure regiochemical integrity , the preferred laboratory and industrial route involves the cyanation of 2-bromo-5-nitrothiophene. This method guarantees the 2,5-substitution pattern.
Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-5-nitrothiophene
Objective: Synthesis of 5-Nitrothiophene-2-carbonitrile from 2-bromo-5-nitrothiophene.
Reagents & Equipment[2][3]
-
Substrate: 2-Bromo-5-nitrothiophene (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (
) (0.6 eq) -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[3] -
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-5-nitrothiophene (10 mmol) and
(6 mmol). -
Solvation: Add anhydrous DMF (20 mL) and degas the solution by bubbling Argon for 15 minutes. Note: Oxygen removal is critical to prevent catalyst deactivation.
-
Catalysis: Add
(0.5 mmol) quickly under a positive stream of Argon. Seal the flask. -
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting bromide (
) should disappear, and the nitrile product ( ) will emerge. -
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 2M Ammonium Hydroxide (
) to sequester zinc/palladium species. -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Hexane to yield pure 5-Nitrothiophene-2-carbonitrile.
Reactivity & Transformation Mechanisms
The chemical utility of 5-Nitrothiophene-2-carbonitrile stems from the electronic "push-pull" nature of the thiophene ring. The electron-withdrawing nitro group activates the ring for nucleophilic attack, while the nitrile group provides a handle for further functionalization.[4]
Key Reaction Pathways[5]
-
Nitro Reduction: The most common transformation. Reduction (using
, , or ) yields 5-aminothiophene-2-carbonitrile , a precursor for azo dyes and sulfonamide drugs. -
Nucleophilic Aromatic Substitution (
): Strong nucleophiles (e.g., methoxide, amines) can displace the nitro group. The nitrile at C2 activates the C5 position (ipso-substitution), making the nitro group a leaving group. -
Nitrile Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (
) or amide ( ), retaining the nitro group.
Mechanistic Visualization
The following diagram illustrates the divergent pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways for 5-Nitrothiophene-2-carbonitrile, highlighting reduction, nucleophilic substitution, and hydrolysis.[2][3][4][5][6][7][8][9][10][11][12]
Applications in Drug Discovery
The 5-nitrothiophene moiety acts as a bioisostere for nitrobenzene and nitrofuran rings, often improving solubility and metabolic stability.
-
Antibacterial Agents: Analogues of this compound are investigated as inhibitors of bacterial enzymes (e.g., nitroreductases). The nitro group is reduced in vivo to reactive intermediates that damage bacterial DNA.
-
Kinase Inhibitors: The 2-cyano group serves as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes. Derivatives synthesized via the 5-amino route are potent scaffolds for JAK/STAT pathway inhibitors.
-
Materials Science: Used as an acceptor unit in "Push-Pull" chromophores for non-linear optical (NLO) materials.
Safety & Handling (MSDS Summary)
-
Hazards: Nitrothiophenes are potentially explosive if heated under confinement. They are also toxic by inhalation and skin contact.
-
Storage: Store at 2–8 °C under inert gas. Light sensitive.[13]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Reactivity Kinetics: Spinelli, D. et al. "Kinetics of the reactions of some 5-substituted 2-methoxy-3-nitrothiophenes." J. Chem. Soc., Perkin Trans.[14] 2, 1979. Available at: [Link]
-
Physicochemical Data: Cheméo Chemical Data. "5-Nitrothiophene-2-carbonitrile Properties." Available at: [Link]
-
Mechanistic Insight: Organic Syntheses. "Nitration of Thiophenes." Org. Synth. Coll. Vol. 2, p. 466.[11] Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Reaction of 5-nitro-octaethylporphyrins with nucleophiles / Journal of Porphyrins and Phthalocyanines, 2002 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 12. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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